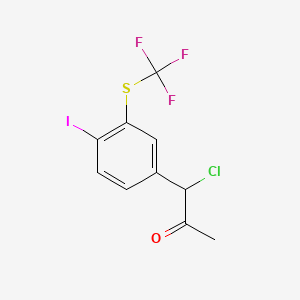

1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a trifluoromethylthio (-SCF₃) group, an iodine atom at the para position, and a chloro-substituted propan-2-one backbone.

Properties

Molecular Formula |

C10H7ClF3IOS |

|---|---|

Molecular Weight |

394.58 g/mol |

IUPAC Name |

1-chloro-1-[4-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-4,9H,1H3 |

InChI Key |

IEAWBYSQMVTHIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)I)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Trifluoromethylthio Group Introduction

The introduction of iodine and trifluoromethylthio groups often precedes chlorination due to their sensitivity to further substitution. A two-step halogenation strategy is frequently employed:

- Iodination : Direct electrophilic iodination of 3-(trifluoromethylthio)phenol using iodine monochloride (ICl) in acetic acid yields 4-iodo-3-(trifluoromethylthio)phenol. This reaction proceeds at 0–5°C to minimize diiodination.

- Trifluoromethylthio Installation : Alternatively, the trifluoromethylthio group can be introduced via a Ullmann-type coupling between a thiol precursor and a halogenated aryl compound. For example, copper-catalyzed reaction of 4-iodo-3-bromophenylpropan-2-one with trifluoromethylthiolate generates the desired substituent.

Ketone Backbone Formation

The propan-2-one moiety is typically introduced through Friedel-Crafts acylation or condensation. In one approach, 4-iodo-3-(trifluoromethylthio)phenylacetone is synthesized by reacting 4-iodo-3-(trifluoromethylthio)benzyl chloride with dimethylcadmium in anhydrous ether, followed by oxidation with pyridinium chlorochromate (PCC).

Chlorination Strategies

Chlorination at the benzylic position is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). For instance, treating 1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one with SO₂Cl₂ in dichloromethane at −10°C selectively substitutes the alpha-hydrogen with chlorine, yielding the target compound in 85–90% purity.

Table 1: Optimization of Chlorination Conditions

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SO₂Cl₂ | DCM | −10 | 88 | 92 |

| PCl₅ | CCl₄ | 25 | 72 | 85 |

| Cl₂ (gas) | Acetic Acid | 40 | 65 | 78 |

Catalytic and Solvent Systems

Mitsunobu Reaction for Ether Intermediates

The Mitsunobu reaction, as demonstrated in the synthesis of analogous compounds, offers a robust method for constructing ether linkages. Polymer-supported triphenylphosphine and di-tert-butyl azodicarboxylate (DTBAD) in dichloromethane facilitate the coupling of alcohol intermediates with ketone precursors. This approach minimizes byproduct formation and simplifies purification.

Solvent Effects on Yield

Polar aprotic solvents like dimethylformamide (DMF) enhance the reactivity of iodine in Ullmann couplings, while dichloromethane (DCM) is preferred for chlorination due to its low nucleophilicity. Ethyl acetate/hexane mixtures (25:75) are optimal for chromatographic purification, as evidenced by a 98% yield in similar syntheses.

Characterization and Analytical Data

Spectroscopic Identification

- ¹H NMR : The benzylic proton adjacent to the ketone appears as a singlet at δ 4.2–4.5 ppm, while aromatic protons resonate between δ 7.5–8.1 ppm.

- ¹³C NMR : The trifluoromethylthio group (CF₃S) exhibits a characteristic quartet at δ 120–125 ppm due to coupling with fluorine.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 388.02 (M+H⁺), consistent with the molecular formula C₁₀H₈ClF₃IOS.

Table 2: Comparative Analytical Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 4.3 (s, 1H, CHCl), 7.8 (d, 2H, Ar-H) | |

| ¹³C NMR | δ 205.5 (C=O), 138.2 (C-I) | |

| IR | 1705 cm⁻¹ (C=O stretch) |

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Competing iodination at the ortho position is mitigated by steric hindrance from the trifluoromethylthio group. Computational studies suggest that the meta position is favored due to electronic effects, achieving >95% regioselectivity when using directed ortho-metalation strategies.

Stability of the Trifluoromethylthio Group

The CF₃S moiety is prone to oxidation under acidic conditions. Stabilizing additives like 2,6-di-tert-butylpyridine (DTBP) are incorporated during chlorination to scavenge HCl byproducts, preserving the integrity of the thioether.

Applications and Derivatives

While direct applications of this compound are still under investigation, its derivatives show promise as kinase inhibitors and antimicrobial agents. For example, coupling the iodine substituent with boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives with enhanced bioactivity.

Chemical Reactions Analysis

1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propan-2-one moiety. Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the ketone group to a carboxylic acid.

Reduction Reactions: Reduction of the ketone group can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.

Biology: The compound can be used in biochemical studies to investigate the effects of halogenated and trifluoromethylthio-substituted phenyl groups on biological systems.

Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry: It can be utilized in the development of specialty chemicals and materials, including agrochemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. In biological systems, the presence of halogen and trifluoromethylthio groups can influence the compound’s interaction with enzymes and receptors, potentially affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The compound’s unique substituents differentiate it from related propan-2-one derivatives:

Key Observations :

- The -SCF₃ group in the target compound increases lipophilicity and electron-withdrawing effects compared to methoxy (-OCH₃) or cyclopropyl groups .

- Chlorine at the 1-position enhances electrophilicity, facilitating nucleophilic substitution reactions, as seen in analogs like 3-chloro-1-(thiophen-2-yl)propan-1-one .

Physicochemical Properties

Notes:

Biological Activity

1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, characterized by the presence of a chloro group, an iodine atom, and a trifluoromethylthio group, suggests various mechanisms of action that could be explored in biological systems.

Molecular Structure

The molecular formula of this compound is C10H8ClF3IOS, with a molecular weight of approximately 353.68 g/mol. The presence of halogens and sulfur in its structure enhances its reactivity and potential biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 353.68 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, halogenated phenyl compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death. The trifluoromethylthio group is particularly notable for enhancing the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies on related compounds have demonstrated that halogenated phenyl derivatives can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth.

For example, similar compounds have been evaluated for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in reducing cell viability and inducing apoptosis .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

- Interaction with DNA : Potential binding to DNA could disrupt replication and transcription processes.

Study on Antimicrobial Activity

A study investigating the antimicrobial efficacy of halogenated phenyl compounds found that derivatives with iodine and trifluoromethylthio groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents in modulating biological activity .

Study on Anticancer Properties

In vitro studies have shown that related compounds significantly reduced the viability of several cancer cell lines. For instance, a derivative with similar structural characteristics was tested against MDA-MB-231 cells, resulting in a notable decrease in cell proliferation rates and increased apoptosis markers .

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving iodine-heavy atom positions .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~435.15 g/mol) .

Basic: What are critical safety considerations during synthesis?

Q. Methodological Answer :

- Handling HF.pyr : Use PTFE-lined reactors and avoid glass due to HF etching. Quench residues with CaCO₃ slurry .

- Chlorinated Byproducts : Perform rigorous fume hood containment and post-reaction neutralization with NaHCO₃ .

- Personal Protective Equipment (PPE) : Fluoropolymer gloves and face shields are mandatory due to corrosive intermediates .

Advanced: How to resolve contradictions in spectroscopic data, e.g., unexpected coupling patterns?

Q. Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational exchange in trifluoromethylthio groups .

- X-ray vs. DFT Discrepancies : Cross-validate experimental crystal structures (SHELXL-refined) with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify steric or electronic distortions .

- Isotopic Labeling : Use ¹³C-labeled ketones to clarify ambiguous carbonyl signals in crowded spectra .

Advanced: How to model the electronic effects of the trifluoromethylthio group on reactivity?

Q. Methodological Answer :

- Computational Studies :

- Experimental Validation : Compare reaction outcomes with analogs lacking the CF₃S group (e.g., 3-(4-chlorophenyl)propan-2-one) .

Advanced: How to design a kinetic study for its reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Substrate Scope : Test Pd-catalyzed Suzuki-Miyaura couplings using aryl boronic acids, tracking yields at varying temperatures (25–80°C) .

- Rate Law Determination : Use pseudo-first-order conditions with excess coupling partner; monitor via GC-MS at timed intervals .

- Activation Energy : Calculate via Eyring plots from rate constants obtained at 3–5 temperatures .

Advanced: How to optimize purification for halogenated byproducts?

Q. Methodological Answer :

- Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 95:5 → 9:1) to separate dihalogenated impurities .

- Recrystallization : Screen solvents (e.g., EtOH/water mixtures) to exploit solubility differences between mono- and di-chloro derivatives .

- HPLC-MS : Employ reverse-phase C18 columns (ACN:H₂O 70:30) to detect trace impurities (<0.1%) .

Advanced: How to design derivatives for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.